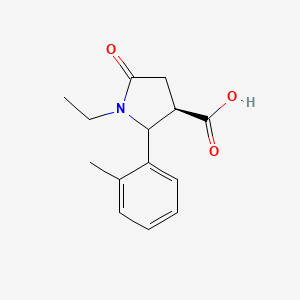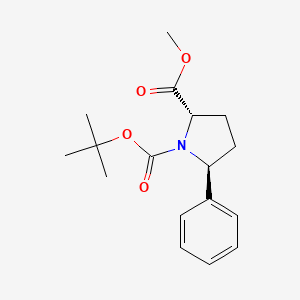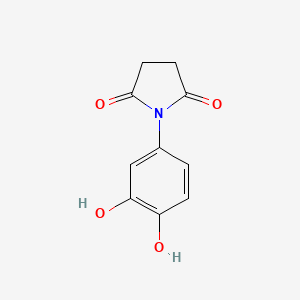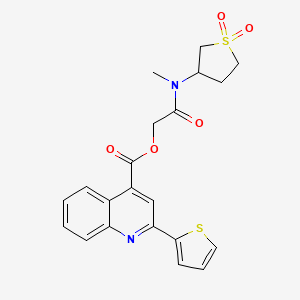
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid typically involves the reaction of 4,5-dimethylisoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of ((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary depending on the specific bioactive molecule synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dimethylisoxazole: Another isoxazole derivative used in the preparation of biologically active compounds.
4-(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: A compound with potent inhibitory activity against BRD4, used in cancer research.
Uniqueness
((4,5-Dimethylisoxazol-3-yl)amino)methanesulfonic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable building block in the synthesis of various bioactive molecules and materials.
Properties
Molecular Formula |
C6H10N2O4S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
[(4,5-dimethyl-1,2-oxazol-3-yl)amino]methanesulfonic acid |
InChI |
InChI=1S/C6H10N2O4S/c1-4-5(2)12-8-6(4)7-3-13(9,10)11/h3H2,1-2H3,(H,7,8)(H,9,10,11) |
InChI Key |
YELHUNJTNNIWHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1NCS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)

![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)


![2-(Difluoromethoxy)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12861948.png)
![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)




